molecular formula C9H9ClO3 B14056884 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one

1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one

Cat. No.: B14056884
M. Wt: 200.62 g/mol
InChI Key: FJBJBOJYSQVSPG-UHFFFAOYSA-N
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Description

1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 . This compound is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one typically involves the chlorination of 1-(3,4-dihydroxyphenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-chloro-1-(3,4-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO3/c1-5(11)9(10)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1H3

InChI Key

FJBJBOJYSQVSPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)O)O)Cl

Origin of Product

United States

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